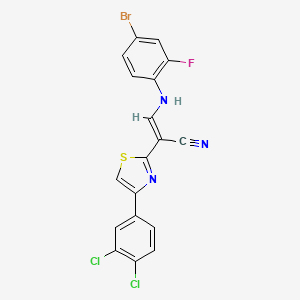

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Description

This compound features a central acrylonitrile backbone substituted with a 4-(3,4-dichlorophenyl)thiazol-2-yl group and a 4-bromo-2-fluorophenylamino moiety. Its molecular formula is C₁₈H₁₀BrCl₂FN₃S, with a molecular weight of approximately 447.7 g/mol (extrapolated from analogs in ). The E-configuration ensures spatial alignment of substituents, influencing electronic properties and bioactivity. Key attributes include:

Properties

IUPAC Name |

(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9BrCl2FN3S/c19-12-2-4-16(15(22)6-12)24-8-11(7-23)18-25-17(9-26-18)10-1-3-13(20)14(21)5-10/h1-6,8-9,24H/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBUNEABVYFSKR-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9BrCl2FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by a thiazole ring, a brominated phenyl group, and a cyanoacrylonitrile moiety. The presence of halogens (bromine and chlorine) and a nitrile group suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, including enzymes and receptors involved in cancer progression and inflammation. The thiazole moiety is known for its role in modulating various biological pathways, including apoptosis and cell proliferation.

Biological Activities

-

Anticancer Activity

- Studies have demonstrated that compounds with thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to the target compound showed IC50 values comparable to standard chemotherapeutics like doxorubicin against various cancer cell lines, including Jurkat and HT29 cells .

- The presence of electron-withdrawing groups (like bromine and chlorine) on the phenyl rings enhances cytotoxicity by increasing the electrophilicity of the compound, facilitating interactions with nucleophilic sites in cancer cells .

-

Antimicrobial Activity

- The compound's structural analogs have been evaluated for their antibacterial properties. Research indicates that similar thiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects

Case Study 1: Anticancer Efficacy

A study investigated a series of thiazole derivatives, including our target compound, against several cancer cell lines. The results indicated that compounds with similar structural features significantly inhibited cell growth, with IC50 values ranging from 5 to 15 µM across different cell lines. Molecular docking studies revealed that these compounds bind effectively to the active sites of key oncogenic proteins.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of thiazole derivatives synthesized from similar precursors. The minimal inhibitory concentration (MIC) was determined using standard broth dilution methods against various bacterial strains. Notably, compounds exhibited MIC values as low as 25 µg/mL against resistant strains of Staphylococcus aureus.

Data Summary

Comparison with Similar Compounds

Structural and Physicochemical Properties

Electronic and Steric Effects

- Steric Considerations : Compared to benzodioxol derivatives (), the target compound’s dichlorophenyl group increases steric bulk, which may hinder binding in crowded active sites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Construct the thiazole core through cyclization of 4-(3,4-dichlorophenyl)thiazole-2-carbonitrile derivatives using Hantzsch thiazole synthesis (reaction of α-haloketones with thioureas) .

- Step 2 : Introduce the (4-bromo-2-fluorophenyl)amino group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 3 : Ensure stereochemical purity (E-configuration) via controlled reaction conditions (e.g., pH, temperature) and confirm using NOESY NMR or X-ray crystallography .

- Key Considerations : Optimize reaction yields using Design of Experiments (DoE) to assess variables like solvent polarity, catalyst loading, and temperature .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?

- NMR :

- ¹H NMR : Identify aromatic protons from the 3,4-dichlorophenyl (δ 7.2–7.8 ppm) and 4-bromo-2-fluorophenyl (δ 7.0–7.5 ppm) groups. The acrylonitrile vinyl proton appears as a doublet (δ ~6.5 ppm, J = 12–15 Hz) .

- ¹³C NMR : Confirm the nitrile carbon at δ ~115 ppm and thiazole carbons (C-2 and C-4) at δ 160–170 ppm .

- IR : Validate the nitrile group via a sharp peak at ~2200–2250 cm⁻¹ and C=N stretching (thiazole) at ~1650 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm the molecular ion ([M+H]⁺, m/z calc. 466.92) and isotopic patterns for bromine/chlorine .

Q. What solvent systems are optimal for solubility and stability studies?

- Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution, with DMSO preferred for biological assays. For crystallography, use ethanol/water mixtures .

- Stability : Conduct accelerated degradation studies under UV light, varying pH (2–12), and elevated temperatures (40–60°C). Monitor via HPLC to detect decomposition products (e.g., hydrolysis of the nitrile group) .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data be resolved for structural validation?

- Case Example : If NMR suggests a planar acrylonitrile group but X-ray shows slight torsion, perform DFT calculations (B3LYP/6-31G*) to compare energy barriers for rotation. Validate with variable-temperature NMR to assess dynamic effects .

- Cross-Validation : Use complementary techniques like NOESY (to confirm spatial proximity of substituents) and SC-XRD (for absolute configuration) .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Substituent Variation : Synthesize analogs with modified halogen substituents (e.g., Cl → CF₃ on the dichlorophenyl ring) to assess steric/electronic effects on binding .

- Biological Assays : Use kinase inhibition panels (e.g., EGFR, VEGFR) with IC₅₀ determination. Pair with molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions .

Q. What computational strategies predict metabolic pathways and toxicity profiles?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., oxidation of the thiazole ring) .

- Toxicity : Apply ProTox-II to identify potential hepatotoxicity risks from the acrylonitrile moiety .

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes) .

Q. How can reaction mechanisms for unexpected byproducts be elucidated?

- Case Study : If a bromine displacement byproduct forms during SNAr, use LC-MS to identify intermediates. Probe the mechanism via isotopic labeling (e.g., ¹⁸O-water to track hydrolysis pathways) .

- Kinetic Analysis : Perform time-resolved ¹H NMR to monitor intermediate formation and propose a revised reaction pathway .

Methodological Best Practices

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) for >95% purity .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and share raw spectral data in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.